molecular formula C9H10OS2 B14054916 1-(2,5-Dimercaptophenyl)propan-1-one

1-(2,5-Dimercaptophenyl)propan-1-one

Cat. No.: B14054916
M. Wt: 198.3 g/mol
InChI Key: FKCLTUQWZRFTHZ-UHFFFAOYSA-N
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Description

1-(2,5-Dimercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H10OS2 It is characterized by the presence of two mercapto groups (-SH) attached to a phenyl ring, which is further connected to a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimercaptophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,5-dimercaptophenyl bromide with propanone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The mercapto groups can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dimercaptophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s mercapto groups can interact with biological thiols, making it useful in studying redox biology.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimercaptophenyl)propan-1-one involves its interaction with various molecular targets. The mercapto groups can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can modulate redox signaling pathways and influence cellular processes.

Comparison with Similar Compounds

  • 1-(2,4-Dimercaptophenyl)propan-1-one
  • 1-(3,5-Dimercaptophenyl)propan-1-one
  • 1-(2,5-Dimercaptophenyl)ethan-1-one

Uniqueness: 1-(2,5-Dimercaptophenyl)propan-1-one is unique due to the specific positioning of the mercapto groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This distinct structure can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H10OS2

Molecular Weight

198.3 g/mol

IUPAC Name

1-[2,5-bis(sulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C9H10OS2/c1-2-8(10)7-5-6(11)3-4-9(7)12/h3-5,11-12H,2H2,1H3

InChI Key

FKCLTUQWZRFTHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)S)S

Origin of Product

United States

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